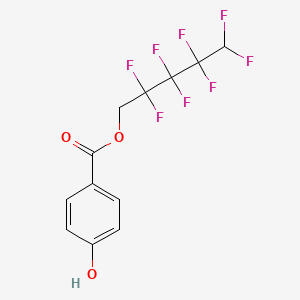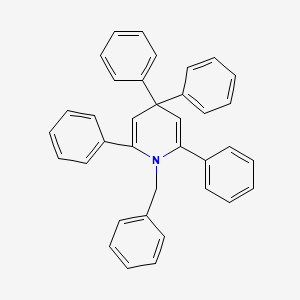
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine is a complex organic compound belonging to the class of dihydropyridines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a pyridine ring substituted with benzyl and phenyl groups, which contribute to its unique chemical behavior.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with benzaldehyde in the presence of a catalyst, followed by cyclization and subsequent substitution reactions to introduce the phenyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The benzyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions. Reagents such as halogens and alkylating agents are often used.
Major products formed from these reactions include substituted pyridines and fully saturated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of dihydropyridines and their derivatives.
Biology: Research into its potential biological activities, including antimicrobial and anticancer properties, is ongoing.
Medicine: Dihydropyridine derivatives are known for their use in developing calcium channel blockers, which are important in treating cardiovascular diseases.
Industry: The compound’s unique structural properties make it useful in materials science, particularly in the development of photochromic materials and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine can be compared with other dihydropyridine derivatives such as:
2,4,4,6-Tetraphenyl-1,4-dihydropyridine: Lacks the benzyl group, leading to different reactivity and applications.
4-Benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine:
4-Benzyl-2,4,6-triphenyl-1,4-dihydropyridine: Similar structure but with fewer phenyl groups, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
115668-18-3 |
|---|---|
Molekularformel |
C36H29N |
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
1-benzyl-2,4,4,6-tetraphenylpyridine |
InChI |
InChI=1S/C36H29N/c1-6-16-29(17-7-1)28-37-34(30-18-8-2-9-19-30)26-36(32-22-12-4-13-23-32,33-24-14-5-15-25-33)27-35(37)31-20-10-3-11-21-31/h1-27H,28H2 |
InChI-Schlüssel |
QECJSVRSBSXSQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=CC(C=C2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)

![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
silane](/img/structure/B14309553.png)
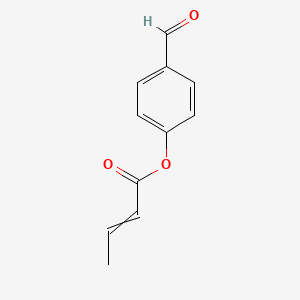
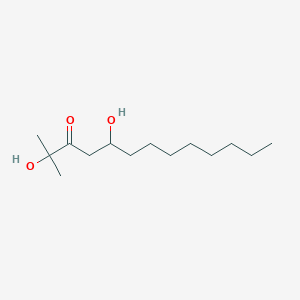
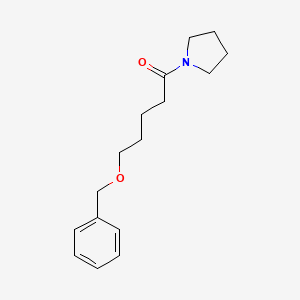
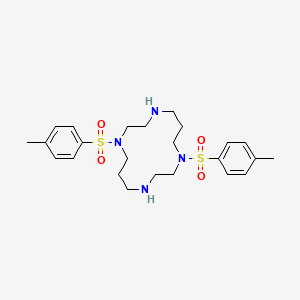
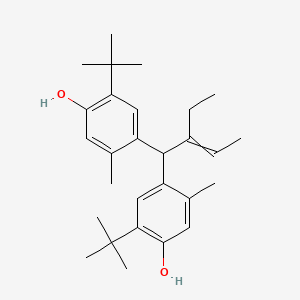
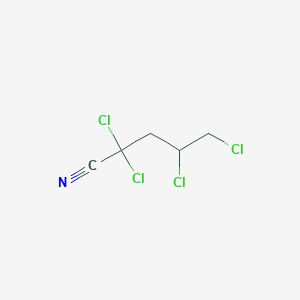
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
